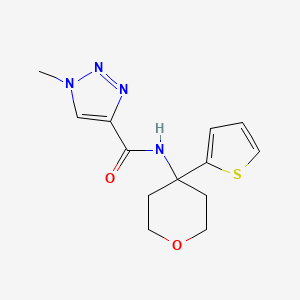

![molecular formula C30H30N4O3 B2743881 N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189654-66-7](/img/structure/B2743881.png)

N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

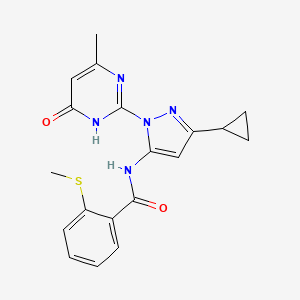

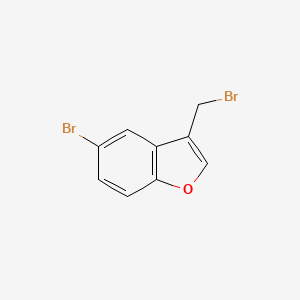

“N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide” is a chemical compound. The linear formula is C28H29N3O3S2. The CAS number is 477331-48-9 and the molecular weight is 519.69 .

Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula, C28H29N3O3S2. It consists of 28 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications

N-Heterocyclic Carbene (NHC) Catalysis

The N-mesityl group plays a crucial role in NHC-catalyzed reactions. NHCs are powerful catalysts in organic synthesis. Specifically, N-mesityl-substituted NHCs enhance the reactivity of α-functionalized aldehydes, leading to faster annulations, oxidations, and redox reactions. The presence of ortho-substituted aromatics in the N-mesityl group renders the initial addition of NHC to the aldehyde irreversible, accelerating the formation of the Breslow intermediate .

Metathesis Catalysts

The compound’s N-mesityl moiety can also be relevant in metathesis reactions. Although specific studies on this compound are limited, related NHC-based catalysts have been investigated. For instance, ruthenium catalysts bearing modified NHCs have shown promise in metathesis reactions. Further exploration of this compound’s potential as a metathesis catalyst could be valuable .

Redox Esterification

In the context of redox esterification, the N-mesityl catalyst exhibits excellent performance. This process involves the formation of α,β-unsaturated acyl azolium intermediates, and the N-mesityl group enhances the reaction efficiency. Comparative studies with other NHCs (such as N-2,4,6-trichloro and N-C6F5) highlight the superiority of N-mesityl-substituted NHCs .

properties

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O3/c1-18-6-11-25-24(14-18)28-29(30(36)33(17-31-28)15-22-7-9-23(37-5)10-8-22)34(25)16-26(35)32-27-20(3)12-19(2)13-21(27)4/h6-14,17H,15-16H2,1-5H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHOIQVOWBRCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=C(C=C5C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)